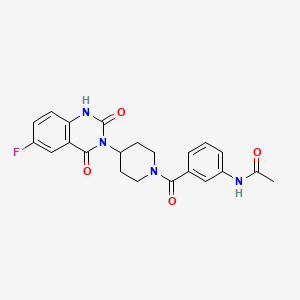
N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide is an organic compound with a complex structure, potentially significant due to its fluorinated quinazolinone core. The incorporation of a piperidine and phenylacetamide moiety enhances its structural intricacy and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally starts with commercially available substrates such as 6-fluoroquinazolinone and phenylpiperidine.
Reaction Steps
Condensation Reaction: : The quinazolinone is condensed with piperidine in a solvent like dimethylformamide (DMF) under heating conditions.
Acylation: : The resulting product undergoes acylation using phenylacetyl chloride in the presence of a base like triethylamine to yield the final compound.
Purification: : The final product is typically purified via recrystallization or chromatography.
Industrial Production Methods
The large-scale production might involve batch or continuous flow methods to optimize yield and purity. Catalysis and automated controls would be essential for efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Given its structure, the compound could undergo oxidative cleavage, particularly at the phenylacetamide moiety.
Reduction: : The quinazolinone core might be resistant to reduction under mild conditions, but with harsher reagents, selective reduction is possible.
Substitution: : The fluoro group at the 6-position of quinazolinone can participate in nucleophilic aromatic substitution due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide might be used.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium on carbon could facilitate reduction.
Substitution: : Nucleophiles such as amines or thiols under basic conditions can replace the fluoro group.
Major Products
Oxidative products might include carboxylic acids or aldehydes.
Reduction might yield dihydroquinazolines or partially reduced intermediates.
Substitution products would vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can serve as a precursor in the synthesis of more complex molecules or as a probe in mechanistic studies.
Biology
It might act as an inhibitor of specific enzymes or receptors, given its structural resemblance to known biologically active compounds.
Medicine
Potential therapeutic uses might include anti-inflammatory, anticancer, or antimicrobial applications, depending on its interaction with biological targets.
Industry
Its unique structure could make it valuable in materials science for the development of advanced polymers or catalysts.
Mechanism of Action
The compound likely exerts its effects by binding to specific molecular targets, which could include enzymes or receptors. The fluorinated quinazolinone core might interact with the active site of enzymes, while the piperidine and phenylacetamide moieties enhance binding affinity and specificity. The exact molecular pathways would depend on its biological target, potentially inhibiting or modulating biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Other fluorinated quinazolinones.
Compounds with piperidine and phenylacetamide moieties.
Uniqueness
The combination of a fluorinated quinazolinone with piperidine and phenylacetamide is unique, offering a distinct set of chemical properties and potential biological activities.
By tailoring specific functionalities and structural components, this compound might present advantages over similar compounds in terms of stability, reactivity, and bioactivity.
That should give you a deep dive into N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide. Complex but fascinating stuff.
Properties
IUPAC Name |
N-[3-[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c1-13(28)24-16-4-2-3-14(11-16)20(29)26-9-7-17(8-10-26)27-21(30)18-12-15(23)5-6-19(18)25-22(27)31/h2-6,11-12,17H,7-10H2,1H3,(H,24,28)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOWHOCBHCULEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(difluoromethoxy)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2698959.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2698961.png)
![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)
![(5Z)-5-[(dimethylamino)methylidene]-4-methyl-3-(4-nitrophenyl)-2,5-dihydrofuran-2-one](/img/structure/B2698963.png)
![N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2698964.png)
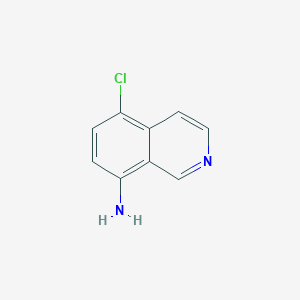
![2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)
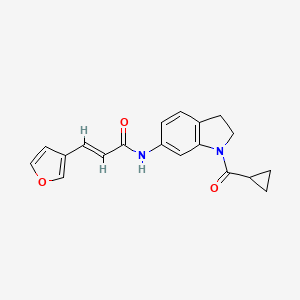
![2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2698972.png)
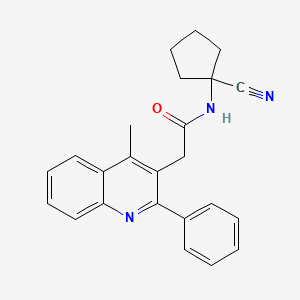
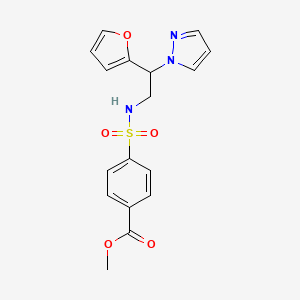
![4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine](/img/structure/B2698975.png)
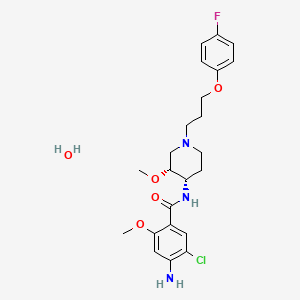
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)
